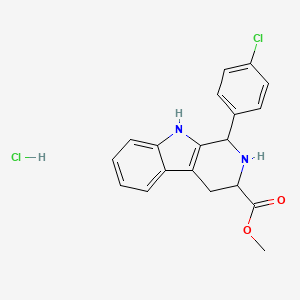
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities
Vorbereitungsmethoden
The synthesis of Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired piperazine derivatives . Another method involves the use of indole derivatives, which are prevalent in many natural products and drugs . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like SnCl2 and NaOAc, and methylating agents like MeI . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of indole derivatives can lead to the formation of phytoalexins .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases due to its ability to interact with multiple biological targets .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways in the body. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can be compared with other similar compounds such as 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole, which also exhibits antioxidant and anti-inflammatory properties . Another similar compound is 1,4-dimethylbenzene, which has different chemical properties and applications . The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it can exhibit.
Eigenschaften
Molekularformel |
C19H18Cl2N2O2 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H17ClN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H |
InChI-Schlüssel |
UXWNKYUZXQYXEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
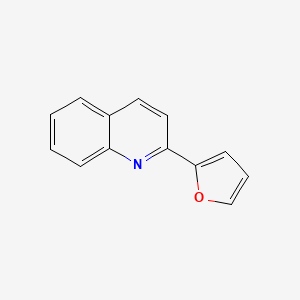
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)

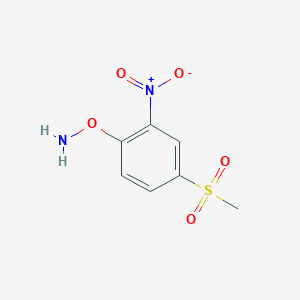
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

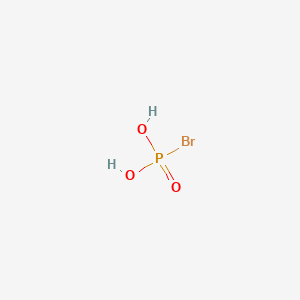
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
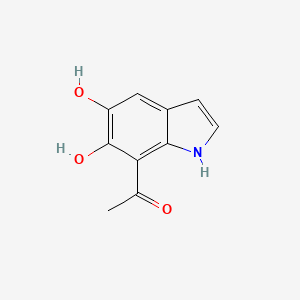
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
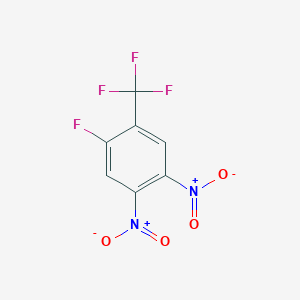
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)

